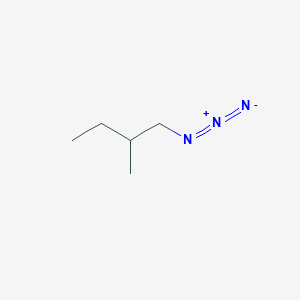

1-Azido-2-methylbutane

Description

BenchChem offers high-quality 1-Azido-2-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-azido-2-methylbutane |

InChI |

InChI=1S/C5H11N3/c1-3-5(2)4-7-8-6/h5H,3-4H2,1-2H3 |

InChI Key |

AYACOZOUUDDYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Principles of Chemical Shifts in Chiral Alkyl Azides

An in-depth technical analysis of the structural and spectroscopic properties of 1-azido-2-methylbutane requires a rigorous understanding of stereochemistry, magnetic anisotropy, and nucleophilic substitution mechanisms. As a chiral building block, this compound is highly valued in drug development and materials science, particularly as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].

This guide provides a comprehensive framework for synthesizing 1-azido-2-methylbutane and validating its structural integrity through 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

When interpreting the NMR spectra of 1-azido-2-methylbutane, two primary mechanistic principles dictate the chemical shifts and splitting patterns. Understanding these is critical for any application scientist validating stereochemical purity:

-

Electronegativity and Magnetic Anisotropy: The azide group ( −N3 ) exerts a strong electron-withdrawing inductive effect ( −I ), significantly deshielding the adjacent alpha-protons (C1). Unlike halogens such as bromine, the azide group is linear and possesses a distinct magnetic anisotropy, which subtly influences the beta and gamma positions of the alkyl chain.

-

Diastereotopicity Induced by the C2 Stereocenter: The presence of a chiral center at C2 breaks the plane of symmetry along the aliphatic chain. Consequently, the two protons on the C1 methylene group, as well as the two protons on the C3 methylene group, are magnetically non-equivalent (diastereotopic). They will couple not only with adjacent protons but also with each other (geminal coupling, 2J ), leading to complex higher-order multiplets (e.g., ABX systems) rather than simple first-order doublets or quartets.

Experimental Protocol: Synthesis and NMR Sample Preparation

To ensure a self-validating system, the synthesis of (S) -1-azido-2-methylbutane typically proceeds via an SN2 nucleophilic substitution. This mechanism guarantees a complete inversion of stereochemistry from the starting halide, allowing researchers to confidently trace the chiral integrity of the molecule[2].

Step-by-Step Synthesis Workflow:

-

Reagent Preparation: Dissolve 1.0 equivalent of (S) -1-bromo-2-methylbutane in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere[2].

-

Nucleophilic Substitution: Add 1.5 equivalents of Sodium Azide ( NaN3 ) to the round-bottom flask. Stir the heterogeneous mixture vigorously and heat to 60 °C for 6–8 hours. (Caution: Low molecular weight azides are energy-rich and potentially explosive; maintain strict temperature control and avoid halogenated solvents during the reaction phase).

-

Aqueous Workup: Cool the reaction to room temperature. Quench by adding distilled water, then extract the aqueous layer three times with Dichloromethane ( CH2Cl2 ) or diethyl ether[2].

-

Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and carefully concentrate under reduced pressure at ambient temperature to prevent azide decomposition.

-

NMR Sample Preparation: Dissolve ~15–20 mg of the purified 1-azido-2-methylbutane in 0.6 mL of deuterated chloroform ( CDCl3 ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.

Caption: Workflow for the SN2 synthesis and NMR preparation of 1-azido-2-methylbutane.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-azido-2-methylbutane is characterized by the pronounced deshielding of the C1 protons and the complex splitting caused by the C2 chiral center. Drawing upon the spectral data of its direct precursor, 1-bromo-2-methylbutane, and its triazole derivatives[1][2], the chemical shifts can be accurately mapped.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3 )

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality & Coupling Dynamics |

| C1 ( −CH2−N3 ) | ~3.15 - 3.25 | Multiplet (AB part of ABX) | 2H | Deshielded by the −N3 group. Diastereotopic protons couple with each other ( 2J≈12 Hz) and the C2 proton ( 3J ). |

| C2 ( −CH− ) | ~1.65 - 1.75 | Multiplet (m) | 1H | Complex coupling with C1, C3, and C5 protons. Acts as the stereocenter. |

| C3 ( −CH2− ) | ~1.20 - 1.50 | Multiplet (m) | 2H | Diastereotopic protons. Shifted upfield from C1 due to distance from the azide group. |

| C5 ( −CH3 branch) | ~0.95 | Doublet (d) | 3H | Split by the single adjacent C2 proton ( 3J≈6.8 Hz). |

| C4 ( −CH3 term) | ~0.90 | Triplet (t) | 3H | Split by the two adjacent C3 protons ( 3J≈7.2 Hz). |

13 C NMR Spectral Analysis

Carbon-13 NMR provides an unambiguous map of the carbon skeleton, free from the complex homonuclear couplings seen in 1 H NMR. The azide group typically shifts the alpha-carbon (C1) into the 50–60 ppm range. The exact shifts are validated by comparing them to the 2-methylbutyl chain of 1-(2-methylbutyl)-1H-[1,2,3]-triazole derivatives, which exhibit near-identical electronic environments at the beta, gamma, and delta positions[1].

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3 )

| Position | Chemical Shift (δ, ppm) | Carbon Type | Causality & Electronic Environment |

| C1 | ~56.5 - 57.5 | CH2 | Strongly deshielded by the directly attached electronegative azide nitrogen. |

| C2 | ~34.5 - 35.5 | CH | Beta-position to the azide. The branching point of the alkyl chain. |

| C3 | ~26.5 - 27.5 | CH2 | Gamma-position. Standard aliphatic methylene shift. |

| C5 | ~16.5 - 17.5 | CH3 | Beta-methyl branch. Slightly more deshielded than the terminal methyl. |

| C4 | ~11.0 - 11.5 | CH3 | Terminal methyl group. Furthest from the electron-withdrawing group. |

Structural and Spin-Spin Coupling Networks

To visualize the complex spin-spin coupling network inherent to this chiral molecule, the following logic diagram maps out the critical magnetic relationships and deshielding effects.

Caption: Spin-spin coupling network and deshielding effects in 1-azido-2-methylbutane.

References

- Source: semanticscholar.org (Journal of the Brazilian Chemical Society)

- Title: (S)

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-azido-2-methylbutane: Characterizing the Azide Asymmetric Stretch

Abstract

The azide functional group is a cornerstone of modern chemical synthesis, particularly in bioconjugation and materials science, where its role in "click chemistry" is paramount.[1][2] Its utility extends to its application as a sensitive vibrational probe for studying molecular environments.[2][3] This guide provides a comprehensive analysis of the characteristic azide stretching frequency in 1-azido-2-methylbutane, as determined by Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of this vibrational mode, present a robust protocol for its experimental determination, discuss the influence of the molecular environment on its spectral position, and provide a framework for accurate data interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize azide-containing molecules and require a deep, practical understanding of their spectroscopic characterization.

Introduction: The Azide Group as a Unique Vibrational Reporter

The azide moiety (–N₃) possesses a unique electronic structure that gives rise to a strong, sharp, and highly characteristic absorption band in a relatively uncluttered region of the infrared spectrum.[4] This band corresponds to the asymmetric stretching vibration of the N=N=N bond. Its intensity is significantly greater than that of other common vibrational probes like nitriles or thiocyanates, making it an exceptionally sensitive tool for molecular analysis.[2][3] For a molecule such as 1-azido-2-methylbutane, the IR spectrum is dominated by this feature, allowing for unambiguous confirmation of the azide's presence and providing insights into its local environment. The remainder of the spectrum is characterized by C-H stretching and bending vibrations from the alkyl backbone, which are typically found in the 2845-2975 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.[5] The absence of other strong absorptions makes the azide stretch a clean and reliable diagnostic marker.

Theoretical Basis of the Azide Stretch

The azide group has two primary stretching modes: a symmetric stretch (νₛ) and an asymmetric stretch (νₐₛ).

-

Asymmetric Stretch (νₐₛ): This mode involves the two N-N bonds stretching out of phase—one bond contracts while the other elongates. This creates a significant change in the dipole moment, resulting in a very strong absorption in the IR spectrum. For organic azides, this peak is reliably found in the 2100-2270 cm⁻¹ range.[4]

-

Symmetric Stretch (νₛ): In this mode, both N-N bonds stretch and contract in phase. This causes a much smaller change in the dipole moment, leading to a significantly weaker IR absorption. It typically appears around 1330 cm⁻¹, a region often crowded with other signals, making it less useful for routine diagnostics.[6]

For 1-azido-2-methylbutane, an alkyl azide, the asymmetric stretch is the primary focus. Its strong intensity and predictable location make it the definitive signature of the azide group.

Expected IR Absorption Data for 1-azido-2-methylbutane

Based on extensive literature data for alkyl azides, the characteristic asymmetric stretching frequency for 1-azido-2-methylbutane is expected to appear as a strong, sharp band around 2100 cm⁻¹ .[1][7][8] The precise position can be influenced by several factors, as discussed in the next section.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Asymmetric Stretch | Azide (R-N₃) | ~2100 | Strong, Sharp | The primary diagnostic peak for 1-azido-2-methylbutane. Its high intensity makes it easily distinguishable.[7][8] |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2845 - 2975 | Strong to Medium | Characteristic of the 2-methylbutane backbone.[5] |

| C-H Bend (Scissoring/Asymmetric) | Alkyl (CH₃, CH₂) | 1470 - 1450 | Medium | Overlapping vibrations from the alkyl structure. |

| C-H Bend (Symmetric/Umbrella) | Methyl (CH₃) | 1380 - 1370 | Medium to Weak | The presence of two methyl groups on the same carbon may cause this peak to split.[4] |

| Fingerprint Region | C-C, C-N Stretches & Bends | < 1500 | Complex, Weak to Medium | Contains a unique pattern of overlapping vibrations specific to the molecule's overall structure.[5] |

Causality of Experimental Variables: Environmental Sensitivity

The precise frequency of the azide asymmetric stretch is not fixed; it is a sensitive reporter on its immediate molecular environment. Understanding these influences is critical for accurate spectral interpretation and for leveraging the azide as a probe in more complex systems.

-

Solvent Effects & Hydrogen Bonding: The azide frequency undergoes a significant shift depending on the solvent. In protic, hydrogen-bonding solvents like water or methanol, the peak shifts to a higher frequency (a "blue shift").[3] This is because hydrogen bonding to the terminal nitrogen atoms of the azide restricts the vibrational motion, effectively strengthening the bond and increasing the energy required to excite the stretch. Conversely, in aprotic solvents like THF or when measured as a neat liquid, the frequency is lower (a "red shift").[3] This sensitivity allows for the study of solute-solvent interactions.

-

Electrostatic Fields: The vibrational frequency of the azide group is also sensitive to local electrostatic fields.[9] This property is exploited in advanced biochemical studies where an azide-labeled amino acid can report on the local electric field within a protein's active site.

-

Fermi Resonance: The azide absorption band is not always a single, symmetrical peak. It can sometimes appear as a complex absorption profile with a shoulder or as a doublet.[3] This complexity is often due to Fermi resonance, an interaction where the azide stretching vibration couples with an overtone or combination band of another vibration that happens to have a similar energy. This phenomenon, while a potential complication, can also provide deeper structural insights if properly analyzed.[2][3]

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

This protocol describes a self-validating method for obtaining a high-quality infrared spectrum of 1-azido-2-methylbutane, a liquid at standard conditions.

Objective: To acquire a clean, high-resolution transmission IR spectrum of neat 1-azido-2-methylbutane, clearly resolving the azide asymmetric stretch.

Materials:

-

1-azido-2-methylbutane (liquid sample)

-

FTIR Spectrometer (e.g., Bruker Vertex 70 or similar) with a DLaTGS or MCT detector

-

Demountable transmission cell with salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or acetone)

-

Lens paper

Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference.

-

Perform a background scan (100 scans at a resolution of 4 cm⁻¹ is standard). This scan measures the spectrum of the empty beam path and will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Clean the salt plates thoroughly with a suitable dry solvent and lens paper. Avoid using protic solvents like ethanol, which can damage the plates. Handle plates by the edges to avoid fingerprints.

-

Place one drop of 1-azido-2-methylbutane onto the center of one salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Mount the assembled plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Use the same parameters as the background scan (e.g., 100 scans, 4 cm⁻¹ resolution) to ensure proper subtraction. The scan range should cover at least 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance in regions with no peaks.

-

Identify the strong, sharp peak in the ~2100 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber of the absorbance maximum.

-

Analyze the C-H stretching and bending regions to confirm the alkyl structure and check for impurities. The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of O-H (water/alcohol) contamination, and the absence of a strong peak around 1700 cm⁻¹ would rule out carbonyl impurities.

-

Workflow for Spectroscopic Analysis of 1-azido-2-methylbutane

The logical flow from sample to final analysis is critical for reproducible and reliable results. The following diagram outlines this workflow.

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. docbrown.info [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Azido-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-2-methylbutane is a primary alkyl azide that, while not extensively documented in publicly available literature, holds significant academic interest due to its potential applications in synthetic chemistry. As a member of the alkyl azide family, it serves as a versatile building block, primarily for the introduction of a nitrogen-containing functional group. The azide moiety is a high-energy group that can undergo a variety of transformations, most notably 1,3-dipolar cycloadditions (a cornerstone of "click chemistry") and reduction to the corresponding amine.[1] These reactions are of paramount importance in the fields of medicinal chemistry and materials science for the construction of novel molecular architectures. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 1-azido-2-methylbutane, a detailed protocol for its synthesis, and its expected spectroscopic characteristics.

Physicochemical Properties

While specific experimental data for 1-azido-2-methylbutane is scarce, its physical properties can be reliably estimated based on the known properties of its precursors and analogous compounds. The following table summarizes these key properties.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₁₁N₃ | - |

| Molecular Weight | 113.16 g/mol | - |

| CAS Number | 55210-78-1 | - |

| Boiling Point (Estimated) | 125-135 °C | Estimation based on trends |

| Density | Not available | - |

| Appearance | Colorless to pale yellow liquid (expected) | General property of alkyl azides |

Boiling Point Estimation: A Mechanistic Insight

The boiling point of a substance is a critical physical property that is largely determined by the strength of its intermolecular forces.[2] For non-polar and moderately polar organic molecules like alkyl azides and alkyl halides, the primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions.

The boiling points of the corresponding 1-halo-2-methylbutanes provide a strong basis for estimating the boiling point of 1-azido-2-methylbutane. The trend in boiling points for these precursors is as follows:

-

1-Chloro-2-methylbutane: 100 °C

-

1-Bromo-2-methylbutane: ~120 °C

-

1-Iodo-2-methylbutane: 148 °C

This trend is explained by the increasing size and polarizability of the halogen atom, which leads to stronger London dispersion forces.[3][4]

The azide group (–N₃) is considered a pseudohalide and is isoelectronic with the cyanate ion (–OCN). When an azide group replaces a halogen, the effect on the boiling point is not as straightforward as simply following the trend of molecular weight. While the azide group (MW = 42.02 g/mol ) is lighter than bromine (MW = 79.90 g/mol ) and iodine (MW = 126.90 g/mol ), it is more polar than the halogens. This increased polarity leads to stronger dipole-dipole interactions.

Observing the boiling points of other simple alkyl azides and their corresponding halides reveals a consistent pattern: the boiling point of a primary alkyl azide is typically higher than its corresponding chloride and bromide, but lower than the corresponding iodide. For example, the boiling point of 1-iodobutane is approximately 130-131 °C, while the estimated boiling point of 1-azidobutane is around 106-108 °C.

Given that the boiling point of 1-iodo-2-methylbutane is 148 °C, it is reasonable to estimate that the boiling point of 1-azido-2-methylbutane will be slightly lower. Therefore, an estimated boiling point in the range of 125-135 °C is proposed for 1-azido-2-methylbutane. It is important to note that due to the branched nature of the alkyl chain, the boiling point will be slightly lower than that of its straight-chain isomer, 1-azidopentane.[5]

Synthesis and Characterization

The most common and efficient method for the synthesis of primary alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃).[1] This reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral. For the synthesis of 1-azido-2-methylbutane, 1-bromo-2-methylbutane is a suitable starting material due to its commercial availability and the good leaving group ability of the bromide ion.

Experimental Protocol: Synthesis of 1-Azido-2-methylbutane

Objective: To synthesize 1-azido-2-methylbutane from 1-bromo-2-methylbutane via nucleophilic substitution.

Materials:

-

1-Bromo-2-methylbutane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 to 1.5 molar equivalents relative to the alkyl halide) in a minimal amount of anhydrous DMF or DMSO.

-

Addition of Alkyl Halide: To the stirred solution of sodium azide, add 1-bromo-2-methylbutane (1.0 molar equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF/DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-methylbutane.

-

Purification (Optional): If necessary, the crude product can be purified by vacuum distillation. Caution: Low molecular weight alkyl azides can be thermally unstable and potentially explosive. It is crucial to conduct the distillation behind a blast shield and at the lowest possible pressure to minimize the temperature required.

Spectroscopic Characterization

The structure of 1-azido-2-methylbutane can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N≡N bond. This peak is typically observed in the range of 2100-2150 cm⁻¹.[1][6][7][8][9] The symmetric stretch is much weaker and often difficult to observe. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different protons in the molecule. The protons on the carbon directly attached to the azide group (the α-protons) will be the most deshielded and will appear as a multiplet (likely a triplet of doublets or a complex multiplet) in the range of δ 3.0-3.5 ppm.[10][11][12][13] The other protons of the 2-methylbutyl group will appear at higher fields (further upfield) in their expected regions, with splitting patterns determined by their neighboring protons.

-

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments. The carbon atom directly bonded to the azide group (the α-carbon) will be significantly deshielded and is expected to have a chemical shift in the range of δ 50-60 ppm.[14][15][16][17][18] The remaining four carbon signals will appear in the typical aliphatic region (δ 10-40 ppm).

Safety and Handling

Alkyl azides, particularly those with low molecular weights, should be handled with caution as they can be thermally unstable and potentially explosive, especially upon heating or shock.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When performing reactions with sodium azide, it is crucial to avoid contact with heavy metals and strong acids, as this can lead to the formation of highly explosive heavy metal azides or toxic and explosive hydrazoic acid.

Conclusion

1-Azido-2-methylbutane is a valuable, albeit not widely commercialized, building block in organic synthesis. Its physical properties, particularly its boiling point, can be reliably estimated from its halogenated precursors. The synthesis of this compound is straightforward, employing a standard nucleophilic substitution reaction. The structural confirmation relies on characteristic spectroscopic signatures, most notably the strong azide stretch in the IR spectrum and the downfield shift of the α-protons and α-carbon in the NMR spectra. Due to the energetic nature of the azide functional group, appropriate safety precautions must be strictly adhered to during its synthesis and handling. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and utilize 1-azido-2-methylbutane in their synthetic endeavors.

References

-

Langmuir. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. [Link]

-

MDPI. (2009). Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds. [Link]

-

SpringerLink. (1969). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. [Link]

-

ResearchGate. (2012). IR spectra of suspensions of azide 1b (1), diamide 2b (2), and terephthalic acid azidopiperidylamide (3) in Nujol. [Link]

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

-

University of Regensburg. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

-

Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

ResearchGate. (2002). Calculated and experimental 13 C NMR chemical shifts. [Link]

-

NIST. (n.d.). 1-Azidopentane. [Link]

-

PubChem. (n.d.). 1-Azidopentane. [Link]

-

Chemistry Stack Exchange. (2019). difference in boiling point of 2-iodopentane and 3-iodopentane. [Link]

-

askIITians. (2025). Which is the correct increasing order of boiling points of the following compounds?1- Iodobutane, 1- Bromobutane, 1- Chlorobutane, Butanea.) Butane < 1. [Link]

-

Brainly.in. (2020). Which is the correct increasing order of boiling points of the following compounds? 1 - iodobutane, 1 -. [Link]

-

Chemistry LibreTexts. (2026). 3.5: Properties of Alkanes. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Which is the correct increasing order of boiling points of the follow - askIITians [askiitians.com]

- 4. brainly.in [brainly.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds | MDPI [mdpi.com]

- 8. chempap.org [chempap.org]

- 9. researchgate.net [researchgate.net]

- 10. compoundchem.com [compoundchem.com]

- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bhu.ac.in [bhu.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

safety data sheet and handling protocols for volatile alkyl azides

Executive Summary

Volatile alkyl azides are indispensable reagents in modern drug discovery, serving as critical intermediates in bioconjugation, photoaffinity labeling, and CuAAC/SPAAC "click" chemistry[1]. However, the azido group (–N₃) is an inherently energetic "explosophore." As application scientists scaling up these reactions, we must treat organic azides not merely as reagents, but as thermodynamic systems poised for violent decomposition[1]. This whitepaper establishes a self-validating, mechanistic framework for the safe synthesis, handling, and quenching of volatile alkyl azides, ensuring that scientific integrity and laboratory safety are inextricably linked.

The Mechanistic Causality of Azide Instability

To handle alkyl azides safely, one must understand why they explode. The decomposition of an organic azide (R–N₃ → R–N: + N₂) releases elemental nitrogen gas and approximately 70–90 kcal/mol of energy[1].

If this immense exothermic release is not sufficiently absorbed by the rest of the molecule, it triggers a runaway thermal decomposition or a shock-induced detonation wave[2]. The stability of an alkyl azide is therefore dictated by its internal capacity to act as a thermal sink.

Predictive Safety Metrics: The "Rule of Six" and C/N Ratio

We rely on two mathematically grounded heuristics to predict stability before a synthesis is even attempted:

-

The Carbon-to-Nitrogen (C/N) Ratio: Calculated as (NCarbon+NOxygen)/NNitrogen . Molecules with a C/N ratio below 1 lack the structural bulk to dissipate the energy of the azide group[3]. They are highly shock-sensitive and can detonate at ambient temperatures[4].

-

The Rule of Six: This rule dictates that for every energetic functional group (e.g., an azide group containing 3 nitrogen atoms), there must be at least six carbon atoms (or atoms of similar size)[2]. This provides sufficient structural dilution to render the compound relatively safe for handling[5],[6].

Quantitative Stability Assessment

The following table summarizes the stability profiles and handling limits of common alkyl azides based on their structural thermodynamics[7],[3].

| Alkyl Azide | Formula | (C+O)/N Ratio | Rule of Six Compliant? | Handling & Isolation Limits |

| Methyl Azide | CH₃N₃ | 0.33 | No | NEVER ISOLATE . Extreme shock sensitivity. Synthesize in situ only (< 1g scale). |

| Ethyl Azide | C₂H₅N₃ | 0.67 | No | NEVER ISOLATE . Detonates at ambient temperatures. |

| Butyl Azide | C₄H₉N₃ | 1.33 | No | Isolate with extreme caution. Store as < 1M solution at -18°C. Max 5g scale. |

| Hexyl Azide | C₆H₁₃N₃ | 2.00 | Yes (6 carbons per azide) | Safe to isolate. Store away from light/heat. Max 20g scale. |

| Nonyl Azide | C₉H₁₉N₃ | 3.00 | Yes | Stable for routine handling. Standard precautions apply. |

Self-Validating Experimental Workflows

When designing a synthesis protocol, every step must validate its own safety. The workflow below illustrates the critical path for synthesizing an alkyl azide via nucleophilic substitution, highlighting the avoidance of fatal incompatibilities.

Workflow for the safe synthesis, isolation, and quenching of volatile alkyl azides.

Protocol A: Safe Synthesis of Hexyl Azide

This protocol utilizes nucleophilic substitution while actively mitigating the risk of explosive byproducts.

-

Setup: Weigh Sodium Azide (NaN₃) using a plastic or ceramic spatula .

-

Reaction: Dissolve NaN₃ in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add hexyl bromide and stir.

-

Workup: Cool the mixture and extract with diethyl ether or ethyl acetate[5].

Protocol B: Self-Validating Quenching of Residual Sodium Azide

Unreacted NaN₃ in the aqueous phase must be destroyed before disposal.

-

Preparation: Place the aqueous waste (containing <5% NaN₃) in a three-necked flask in a well-ventilated fume hood[5].

-

Nitrite Addition: Add a 20% aqueous solution of Sodium Nitrite (NaNO₂). Use ~1.5g of NaNO₂ per 1g of NaN₃[5].

-

Acidification: Slowly add a 20% aqueous solution of Sulfuric Acid (H₂SO₄) while stirring[5].

-

Causality: Why not just add acid directly? Direct acidification of NaN₃ produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[2],[7]. By introducing nitrous acid (generated in situ from NaNO₂ and H₂SO₄), the azide ion is rapidly oxidized into harmless nitrogen (N₂) and nitric oxide (NO) gases, bypassing the accumulation of HN₃[5].

-

-

Validation: Test the solution with starch-iodide paper.

-

Causality: A positive test (paper turns blue/black) confirms the presence of excess nitrite. This creates a self-validating system: if excess nitrite is present, you have absolute chemical certainty that all azide has been consumed[5].

-

Critical Equipment Incompatibilities

To maintain a secure laboratory environment, the following physical incompatibilities must be strictly observed:

-

Ground Glass Joints: Never expose organic azides to ground glass joints (e.g., standard round-bottom flask stoppers). The micro-friction generated by twisting a glass joint can easily detonate trace azide residues trapped in the grooves[7],[3]. Always use rubber septa.

-

Metal Syringe Needles: While standard stainless steel needles are generally acceptable for brief transfers, prolonged storage of azide solutions in syringes with metal components can lead to the slow precipitation of explosive metal azides[8].

-

Acidic Waste Streams: Never co-mingle azide waste with acidic laboratory waste. The accidental generation of hydrazoic acid in a sealed waste carboy is a leading cause of catastrophic laboratory explosions[2].

Sources

- 1. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. uvic.ca [uvic.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hexyl azide | 6926-45-0 | Benchchem [benchchem.com]

- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

Mechanism of 1-Azido-2-methylbutane Formation via Nucleophilic Substitution: A Comprehensive Technical Guide

Executive Summary

The synthesis of alkyl azides is a foundational transformation in modern organic chemistry, serving as a critical gateway to "click chemistry" (CuAAC), amine synthesis, and bioconjugation[1]. For drug development professionals and synthetic chemists, the precise construction of aliphatic azides like 1-azido-2-methylbutane requires a rigorous understanding of nucleophilic substitution (SN2) kinetics, stereochemical preservation, and solvent dynamics. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of 1-azido-2-methylbutane.

Mechanistic Fundamentals of the SN2 Azidation

The formation of 1-azido-2-methylbutane from a corresponding primary alkyl halide (e.g., 1-bromo-2-methylbutane) or sulfonate proceeds almost exclusively via a bimolecular nucleophilic substitution (SN2) mechanism[2].

The Nucleophile: Azide Anion (N3−)

The azide ion, typically sourced from sodium azide (NaN3), is a linear, resonance-stabilized pseudohalide. Despite hydrazoic acid (HN3) being a weak acid (pKa ≈ 4.7), the azide anion is an exceptionally powerful nucleophile[3]. Its linear geometry minimizes steric hindrance during the transition state, allowing for highly efficient backside attack on the electrophilic carbon.

The Substrate: 1-Halo-2-methylbutane

The substrate features a primary carbon (C1) attached to the leaving group, adjacent to a branched secondary carbon (C2).

-

Steric Profile: While the methyl branch at C2 introduces slight neopentyl-like steric bulk compared to a straight-chain halide, the primary nature of C1 ensures that the SN2 pathway is kinetically favored over SN1 or E2 elimination[2].

-

Stereochemical Preservation: If an enantiopure substrate such as (S)-1-bromo-2-methylbutane is utilized, the SN2 reaction occurs strictly at C1. Because no bonds are broken or formed at the C2 chiral center, the stereochemical integrity of the molecule is perfectly conserved, yielding (S)-1-azido-2-methylbutane[4]. This causality is critical for synthesizing enantiopure pharmaceutical intermediates.

Caption: SN2 transition state pathway for 1-azido-2-methylbutane formation.

Kinetic and Thermodynamic Drivers

Solvent Effects: The Role of Polar Aprotic Media

The choice of solvent is the primary kinetic driver in this synthesis. The reaction is typically conducted in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][4].

-

Causality: Protic solvents (like ethanol or water) hydrogen-bond tightly to the azide anion, creating a solvation shell that severely dampens its nucleophilicity. Polar aprotic solvents effectively solvate the sodium cation (Na+) while leaving the azide anion "naked" and highly reactive, accelerating the SN2 reaction rate by several orders of magnitude[4].

Leaving Group Efficacy

The reaction rate is inversely proportional to the basicity of the leaving group. To optimize yields, 1-bromo-2-methylbutane or 1-iodo-2-methylbutane are preferred over the chloride variant. Alternatively, activating 2-methylbutan-1-ol into a tosylate or mesylate provides an excellent leaving group for azide displacement[1].

Table 1: Relative Nucleophilicity in SN2 Reactions (Polar Aprotic Media)

| Nucleophile | Category | Relative Rate Multiplier |

| H2O | Weak | 1 |

| Cl− | Good | 1,000 |

| N3− | Strong | >15,000 |

| I− | Excellent | 100,000 |

Table 2: Leaving Group Efficacy for 1-Substituted-2-methylbutanes

| Leaving Group | Relative Reaction Rate | Practical Notes |

| -OTs (Tosylate) | ~60,000 | Excellent; synthesized directly from 2-methylbutan-1-ol. |

| -I (Iodide) | ~30,000 | Highly polarizable; fastest reacting halide. |

| -Br (Bromide) | ~10,000 | Standard choice; optimal balance of cost and reactivity. |

| -Cl (Chloride) | ~200 | Poor; requires elevated temperatures and longer reaction times. |

Experimental Protocol & Workflow

The following methodology details a self-validating system for the synthesis of (S)-1-azido-2-methylbutane. Every step incorporates a physical or chemical rationale to ensure high yield and safety.

Critical Safety Directives

-

Toxicity: Sodium azide (NaN3) is highly toxic and rapidly absorbed through the skin. Handle exclusively in a fume hood with appropriate PPE[1].

-

Explosion Hazard: Never use dichloromethane (CH2Cl2) or other halogenated solvents during the reaction or extraction phases. NaN3 reacts with CH2Cl2 to form diazidomethane, a highly explosive compound[3].

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with (S)-1-bromo-2-methylbutane (1.0 equivalent).

-

Add anhydrous DMF (approx. 5 mL per mmol of substrate) to ensure complete dissolution.

-

-

Nucleophilic Addition:

-

Slowly add Sodium Azide (NaN3) (1.5 equivalents) to the stirring solution. The excess ensures complete consumption of the alkyl halide[1].

-

Causality for excess: NaN3 is inexpensive and easily removed during aqueous workup; driving the reaction to completion prevents difficult chromatographic separation of the product from unreacted starting material.

-

-

Reaction Conditions & Monitoring:

-

Stir the heterogeneous mixture at room temperature or mild heat (40–50 °C) for 12–24 hours[5].

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Because neither the starting material nor the product is UV-active, use a potassium permanganate (KMnO4) or phosphomolybdic acid (PMA) stain. The reaction is complete when the starting material spot disappears.

-

-

Aqueous Workup (Quenching):

-

Pour the reaction mixture into a separatory funnel containing distilled water (at least 5x the volume of DMF).

-

Causality: Water serves a dual purpose: it quenches any unreacted NaN3 by fully dissolving it, and it drastically reduces the solubility of DMF in the organic extraction phase[1].

-

-

Extraction and Purification:

-

Extract the aqueous layer with diethyl ether (Et2O) or ethyl acetate (3 × 20 mL).

-

Wash the combined organic layers vigorously with brine (3 × 20 mL) to strip out any residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and carefully concentrate under reduced pressure (avoid excessive heat, as low-molecular-weight azides can be volatile).

-

Caption: Step-by-step experimental workflow for the synthesis of 1-azido-2-methylbutane.

Analytical Characterization

To confirm the successful synthesis of 1-azido-2-methylbutane, researchers should rely on specific spectroscopic markers:

-

IR Spectroscopy: The most definitive proof of azide formation is a strong, sharp asymmetric stretching band in the infrared spectrum at approximately 2100–2150 cm−1 (N=N=N stretch), which is entirely absent in the starting alkyl halide[1].

-

NMR Spectroscopy: In 1H-NMR, the protons on C1 (adjacent to the azide) will shift upfield compared to the starting bromide (typically moving from ~3.4 ppm in the bromide to ~3.1–3.2 ppm in the azide) due to the differing electronegativity and magnetic anisotropy of the azide group[5].

References

-

StackExchange. "By which mechanism would azide react with alcohols or alkyl halides?" Chemistry StackExchange. Available at:[Link]

-

Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements, and More". Master Organic Chemistry. Available at:[Link]

-

Royal Society of Chemistry. "Supplementary material (ESI) for Journal of Materials Chemistry". RSC.org. Available at:[Link]

Sources

Application Note: Synthesis and Safe Handling of 1-Azido-2-Methylbutane via Nucleophilic Substitution

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Application Area: Click Chemistry (CuAAC), API Intermediate Synthesis, and Drug Discovery

Introduction and Mechanistic Rationale

The conversion of alkyl halides to alkyl azides is a foundational transformation in organic synthesis, primarily serving to generate precursors for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions[1][2]. 1-Azido-2-methylbutane is a valuable chiral or racemic building block (depending on the starting halide) used to introduce a branched aliphatic side chain into complex molecular architectures, such as 1,2,3-triazole-based antimycobacterial agents[3].

The synthesis proceeds via a bimolecular nucleophilic substitution ( SN2 ) mechanism. 1-Bromo-2-methylbutane, a primary alkyl halide, is subjected to displacement by the azide anion ( N3− ). Because the substrate features β -branching (a methyl group on the adjacent carbon), it experiences moderate steric hindrance compared to unbranched primary halides[4]. To overcome this and ensure a favorable reaction rate, the protocol utilizes anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent[4][5]. These solvents effectively solvate the sodium cation ( Na+ ) while leaving the azide anion relatively "naked" and highly nucleophilic, driving the reaction to completion at mild heating[5].

Critical Safety and Hazard Mitigation

Organic and inorganic azides pose severe explosion and toxicity risks. The safety protocols below are non-negotiable for professional laboratory environments[6][7][8].

-

The C/N Ratio Rule: A standard safety heuristic dictates that organic azides with a (Carbon+Oxygen)/Nitrogen ratio of less than 3 are considered potentially explosive[8]. 1-Azido-2-methylbutane ( C5H11N3 ) has a C/N ratio of 5/3≈1.67 . Therefore, this compound must never be concentrated to dryness or distilled under high heat. It should be synthesized, stored, and utilized as a solution in a compatible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Reagent Toxicity: Sodium azide ( NaN3 ) is acutely toxic, rapidly absorbing through the skin, and targets the central nervous system[7][9]. It must be handled in a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, splash goggles)[8][9].

-

Incompatible Materials:

-

No Metal: Never use metal spatulas to weigh NaN3 . Contact with heavy metals (copper, lead, brass) forms highly shock-sensitive heavy metal azides[6][7][8]. Use ceramic or plastic spatulas.

-

No Halogenated Solvents: Never use dichloromethane (DCM) or chloroform for the reaction or workup. NaN3 reacts with DCM to form diazidomethane, a highly explosive species[2][6][7][8].

-

No Acids: Contact with acids or water at low pH liberates hydrazoic acid ( HN3 ), a highly toxic, volatile, and explosive gas[7][8][9].

-

Experimental Protocol

Reagent Equivalents and Properties

| Reagent / Solvent | Role | Equivalents | MW ( g/mol ) | Density (g/mL) | Key Hazards |

| 1-Bromo-2-methylbutane | Substrate | 1.0 | 151.05 | 1.22 | Flammable, Irritant[10] |

| Sodium Azide ( NaN3 ) | Nucleophile | 1.5 - 2.0 | 65.01 | 1.85 | Highly Toxic, Explosive[7] |

| Anhydrous DMF | Solvent | ~5 mL / mmol | 73.09 | 0.94 | Toxic, Teratogen |

| Ethyl Acetate (EtOAc) | Extraction | N/A | 88.11 | 0.90 | Flammable |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a flame-dried, round-bottom flask with a PTFE-coated magnetic stir bar. Ensure the setup is secured behind a blast shield within a properly functioning fume hood[6][8].

-

Purge the flask with inert gas (Nitrogen or Argon).

-

Using a plastic spatula, carefully weigh 1.5 equivalents of Sodium Azide ( NaN3 ) and transfer it to the flask[6][7].

-

Add anhydrous DMF to the flask to create a suspension.

Step 2: Substrate Addition and Reaction 5. Add 1.0 equivalent of 1-bromo-2-methylbutane to the stirring suspension at room temperature. 6. Attach a reflux condenser (if required by scale) and heat the reaction mixture to 60 °C using a temperature-controlled heating mantle or oil bath[3]. 7. Allow the reaction to stir vigorously for 12–16 hours. The progress can be monitored by TLC (using an appropriate stain, as azides are often UV-inactive) or GC-MS.

Step 3: Aqueous Workup (Halogen-Free) 8. Once complete, cool the reaction mixture to room temperature. 9. Quench the reaction by carefully pouring the mixture into a separatory funnel containing a large volume of distilled water (approximately 5 times the volume of DMF used) to solubilize the DMF and unreacted NaN3 . 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether. Do not use Dichloromethane [2][8]. 11. Wash the combined organic layers sequentially with water (3x) and brine (1x) to remove residual DMF. 12. Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ).

Step 4: Storage 13. Filter off the drying agent. 14. Critical: Do not remove the solvent entirely via rotary evaporation due to the low C/N ratio of the product[6][8]. Concentrate the solution only to a known volume, determine the molarity via quantitative NMR (qNMR) or GC-FID, and store the solution at 4 °C in a tightly sealed, clearly labeled container away from light and heat.

Process Workflow Visualization

Workflow for 1-azido-2-methylbutane synthesis emphasizing critical safety checkpoints.

Waste Management and Deactivation

Aqueous waste from this reaction contains unreacted sodium azide and must be handled as highly hazardous waste[8]. It must never be poured down the drain, as it will react with copper or lead pipes to form detonable heavy metal azides[7][8][9]. If required by institutional protocols, dilute azide solutions (<5%) can be chemically deactivated in the fume hood by carefully reacting them with nitrous acid (generated in situ from sodium nitrite and dilute sulfuric acid) to safely evolve nitrogen gas and nitrous oxide[8]. Otherwise, collect the aqueous waste in dedicated, clearly labeled, non-metal containers for institutional Environmental Health and Safety (EHS) disposal[7][8].

References

-

Organic azide - Wikipedia. wikipedia.org. Retrieved from: [Link]

-

Full article: A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. tandfonline.com. Retrieved from:[Link]

-

Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. rsc.org. Retrieved from:[Link]

-

Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent. scielo.br. Retrieved from:[Link]

-

Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu. Retrieved from: [Link]

-

laboratory chemical safety summary: sodium azide. geneseo.edu. Retrieved from:[Link]

-

Sodium Azide NaN3 | Division of Research Safety | Illinois. illinois.edu. Retrieved from:[Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. unm.edu. Retrieved from:[Link]

Sources

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. Buy 1-Azidopentane | 26330-06-3 [smolecule.com]

- 5. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. geneseo.edu [geneseo.edu]

- 10. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]

copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions for 1-azido-2-methylbutane

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier transformation in "click chemistry," enabling the rapid, bioorthogonal assembly of complex molecules[1]. While CuAAC is highly robust, the specific structural and physical properties of the azide substrate dictate the optimal reaction conditions. This application note provides a comprehensive, mechanistically grounded guide for performing CuAAC with 1-azido-2-methylbutane , an aliphatic azide with unique steric and volatility profiles.

Designed for drug development professionals and synthetic chemists, this guide establishes self-validating experimental workflows, detailing the causality behind catalyst preparation, ligand selection, and solvent optimization.

Substrate Profiling & Mechanistic Rationale

The Substrate: 1-Azido-2-methylbutane

1-Azido-2-methylbutane is an aliphatic primary azide. Unlike unbranched azides (e.g., 1-azidobutane), it features a methyl group at the β -position.

-

Steric Hindrance: The β -branching introduces mild steric bulk near the reactive azide dipole. While this does not prevent the reaction, it slightly reduces the rate of the initial Cu(I)-acetylide-azide coordination complex formation compared to linear aliphatic azides.

-

Volatility: With a molecular weight of 113.16 g/mol and a boiling point of approximately 110–120 °C, the substrate is moderately volatile. Reactions must be conducted at room temperature or in sealed vessels to prevent evaporative loss of stoichiometry.

Catalytic Causality: Why CuSO₄ and Sodium Ascorbate?

CuAAC requires a Cu(I) species as the active catalyst[2]. However, Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen[3]. To circumvent the need for strict anaerobic conditions, is utilized as a mild reducing agent to generate Cu(I) in situ from stable copper(II) sulfate (CuSO₄)[2],[4].

Ligand Selection: TBTA vs. THPTA

To maintain catalytic turnover and prevent Cu(I) disproportionation or oxidation, a chelating ligand is mandatory[3]. The choice of ligand is dictated by the solvent system:

-

(Tris-(benzyltriazolylmethyl)amine): Highly effective in organic or mixed aqueous/organic solvents (e.g., t-BuOH/H₂O). It stabilizes Cu(I) and accelerates the cycloaddition for small-molecule synthesis[3].

-

(Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA. It is superior for entirely aqueous environments and bioconjugation because it binds Cu(I) tightly, blocking the generation of reactive oxygen species (ROS) and significantly reducing cytotoxicity in living systems[3],[5],[6].

Experimental Workflows & Decision Matrix

Logical workflow for CuAAC optimization based on solvent and ligand selection.

Quantitative Optimization Matrix

| Parameter | Protocol A (Organic/Mixed) | Protocol B (Aqueous/Bio) | Mechanistic Rationale |

| Solvent | t-BuOH/H₂O (1:1 v/v) or DMSO | PBS (pH 7.4) or H₂O | Matches substrate solubility profiles. |

| Ligand | TBTA (0.10 equiv) | THPTA (5 equivalents to Cu) | THPTA mitigates Cu toxicity in biological systems[6]. |

| Cu Source | CuSO₄·5H₂O (0.05 equiv) | CuSO₄·5H₂O (1 mM final) | Stable Cu(II) pre-catalyst[2]. |

| Reductant | Sodium Ascorbate (0.50 equiv) | Sodium Ascorbate (5–10 mM) | Excess reductant ensures complete Cu(I) generation[4]. |

| Temperature | 20–25 °C (Room Temp) | 20–25 °C (Room Temp) | Prevents volatilization of 1-azido-2-methylbutane. |

| Time | 2–6 hours | 1–2 hours | THPTA often accelerates purely aqueous reactions[3]. |

Step-by-Step Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Media)

Optimized for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-azido-2-methylbutane and a small-molecule alkyne.

-

Substrate Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and 1-azido-2-methylbutane (1.05 mmol, 1.05 equiv) in 10 mL of a 1:1 (v/v) mixture of t-butanol and water.

-

Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 50 µL of a 1.0 M aqueous CuSO₄·5H₂O solution (0.05 mmol) with 100 µL of a 1.0 M TBTA solution in DMSO (0.10 mmol). Incubate for 5 minutes at room temperature to allow the Cu(II)-TBTA complex to form.

-

Initiation: Add the Cu(II)-TBTA pre-mix to the reaction vial.

-

Reduction: Dropwise, add 500 µL of a freshly prepared 1.0 M aqueous sodium ascorbate solution (0.50 mmol).

-

Incubation: Cap the vial tightly to prevent azide evaporation. Stir vigorously at room temperature for 2 to 6 hours.

-

Workup: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Bioconjugation (Aqueous Media)

Optimized for labeling alkyne-tagged biomolecules (e.g., proteins, oligonucleotides) with 1-azido-2-methylbutane.

-

Substrate Preparation: Dilute the alkyne-tagged biomolecule in PBS (pH 7.4) to a final concentration of 10–100 µM. Add 1-azido-2-methylbutane (20–50 equiv). Note: Due to the hydrophobicity of the β -branched aliphatic chain, adding 5% DMSO as a co-solvent ensures homogenous dispersion.

-

Catalyst Pre-complexation: In a separate tube, mix CuSO₄ (1 mM final reaction concentration) with THPTA ligand (5 mM final reaction concentration)[3]. Incubate for 5 minutes.

-

Initiation: Add the Cu(II)-THPTA complex to the biomolecule solution and vortex gently.

-

Reduction: Add freshly prepared sodium ascorbate (10 mM final reaction concentration) to initiate the click reaction[3].

-

Incubation: React at room temperature for 1–2 hours in the dark.

-

Purification: Remove excess small molecules (azide, copper, ligand) using size-exclusion chromatography (e.g., Sephadex G-25 / NAP-5 columns) or via standard ethanol precipitation for oligonucleotides.

Self-Validating Systems & Quality Control

To ensure scientific integrity and experimental success, rely on the following built-in validation metrics:

-

Colorimetric Validation (The Cu Oxidation State): The reaction mixture acts as a self-indicating system. Aqueous CuSO₄ is pale blue. Upon the addition of sodium ascorbate, the solution must turn colorless or slightly yellow , confirming the reduction of Cu(II) to the catalytically active Cu(I).

-

Troubleshooting Oxidation: If the reaction solution turns green or blue during incubation, oxygen ingress has oxidized Cu(I) back to Cu(II). Corrective Action: Add an additional 0.2 equivalents of sodium ascorbate to regenerate Cu(I) and resume catalytic turnover.

-

Kinetic Validation: Aliphatic azides are highly reactive. If TLC or LC-MS monitoring shows stalled conversion after 2 hours, the failure mode is rarely the azide's inherent electronics. It is typically due to either Cu(I) oxidation or slight steric hindrance from the β -methyl group of 1-azido-2-methylbutane. Increasing the ligand-to-copper ratio (up to 2:1) ensures the copper center remains sterically accessible and active.

References

-

Copper(II) sulfate (CuSO4) - Catalytic Mechanism Source: baseclick GmbH URL:[Link]

-

Click Reagents: THPTA Source: Synvenio URL:[Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (via PubMed Central) URL:[Link]

-

Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(II) sulfate (CuSO4) [baseclick.eu]

- 3. broadpharm.com [broadpharm.com]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click reagents - Synvenio [synvenio.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Protocols for the Reduction of 1-Azido-2-methylbutane to 2-Methylbutan-1-amine

Executive Summary

The reduction of aliphatic azides to primary amines is a fundamental transformation in organic synthesis, particularly in the development of chiral building blocks and pharmaceutical intermediates. 1-Azido-2-methylbutane serves as a highly effective "masked amine"[1], allowing for the safe storage and orthogonal manipulation of the 2-methylbutyl framework prior to unmasking.

This application note details two highly reliable, self-validating protocols for the reduction of 1-azido-2-methylbutane to 2-methylbutan-1-amine: the Staudinger Reduction and Catalytic Hydrogenation . The selection between these methods depends on the specific chemoselectivity requirements and the scalability needs of the synthetic campaign.

Mechanistic Insights & Causality

The Staudinger Reduction Pathway

The utilizes triphenylphosphine (PPh₃) to reduce the azide under exceptionally mild conditions[2]. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, forming a linear phosphazide intermediate. This intermediate rapidly extrudes nitrogen gas (N₂) to form a stable aza-ylide (iminophosphorane).

Causality of Solvent Choice: The aza-ylide is stable in strictly anhydrous conditions. Therefore, the reaction solvent must contain water (typically a 9:1 THF/H₂O mixture) to force the hydrolysis of the aza-ylide, yielding the desired primary amine and triphenylphosphine oxide (OPPh₃)[2]. This method is highly chemoselective and will not reduce alkenes, alkynes, or other sensitive functional groups[3].

Catalytic Hydrogenation Pathway

For substrates lacking other reducible functional groups, using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is the most atom-economical approach[1]. The azide and H₂ gas co-adsorb onto the palladium surface, where atomic hydrogen rapidly reduces the azide moiety.

Causality of Byproduct Elimination: Unlike the Staudinger reduction, catalytic hydrogenation produces only N₂ gas as a byproduct[1]. This eliminates the notoriously difficult chromatographic separation of OPPh₃, allowing the pure amine to be isolated via simple filtration.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a clear comparison for process selection.

| Parameter | Protocol A: Staudinger Reduction | Protocol B: Catalytic Hydrogenation |

| Primary Reagents | PPh₃, H₂O | H₂ gas (1 atm), 10% Pd/C |

| Solvent System | THF/H₂O (9:1 v/v) | Anhydrous Methanol (MeOH) |

| Temperature | Room Temperature (20–25 °C) | Room Temperature (20–25 °C) |

| Typical Reaction Time | 4 – 12 hours | 2 – 6 hours |

| Typical Yield | 85 – 95% | 90 – 98% |

| Byproducts | Triphenylphosphine oxide (OPPh₃), N₂ | N₂ (gas) |

| Chemoselectivity | High (tolerates alkenes, alkynes, etc.) | Low (reduces alkenes, alkynes, nitro) |

| Purification Required | Acid-base extraction or Chromatography | Filtration through Celite |

Mandatory Visualization: Staudinger Mechanism

Mechanistic pathway of the Staudinger reduction of 1-azido-2-methylbutane to 2-methylbutan-1-amine.

Experimental Protocols

Critical Safety Directives (E-E-A-T Insight)

Explosive Hazard of Low Molecular Weight Azides: The target substrate, 1-azido-2-methylbutane (C₅H₁₁N₃), has a carbon-to-nitrogen ratio of 5:3 (1.66). According to the empirical "Rule of Three" ( NNNC+NO≥3 ), this compound falls significantly below the safety threshold and presents a severe explosive hazard if exposed to high heat, shock, or concentrated to absolute dryness. Do not distill the neat azide. It must be synthesized and maintained in solution whenever possible.

Protocol A: Staudinger Reduction

This protocol is adapted from standard [2].

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-2-methylbutane (1.0 equiv, e.g., 10 mmol) in a 9:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.1 M concentration.

-

Reagent Addition: Slowly add Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) portion-wise at room temperature.

-

Self-Validation Check: Immediate effervescence (N₂ gas evolution) will be observed upon addition, visually confirming the formation of the phosphazide intermediate.

-

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain to detect the emerging primary amine. Complete consumption of the azide typically occurs within 4 to 12 hours.

-

Workup (Acid-Base Extraction): Because OPPh₃ is notoriously difficult to separate from amines via standard silica gel chromatography, an acid-base workup is the most reliable purification method.

-

Dilute the reaction mixture with Dichloromethane (DCM) and extract with 1M HCl (3 × 20 mL). The amine protonates to form a water-soluble ammonium salt, leaving the OPPh₃ in the organic layer.

-

Collect the aqueous acidic layers, cool to 0 °C, and carefully basify to pH > 10 using 2M NaOH.

-

Extract the free base amine from the aqueous layer using DCM (3 × 20 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat due to the volatility of the product) to afford pure 2-methylbutan-1-amine.

Protocol B: Catalytic Hydrogenation

This protocol utilizes [1].

Step-by-Step Methodology:

-

Catalyst Preparation (Safety Critical): Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact. In a thoroughly purged, argon-filled round-bottom flask, add 10% Pd/C (10 mol% relative to the azide). Carefully wet the catalyst with 1-2 mL of toluene before adding the bulk solvent.

-

Substrate Addition: Dissolve 1-azido-2-methylbutane (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL) and add it to the flask containing the wetted catalyst.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

-

Reaction Execution: Stir the suspension vigorously at room temperature.

-

Self-Validation Check: The uptake of H₂ gas from the balloon provides real-time visual feedback. Cessation of balloon deflation indicates the completion of the reduction (typically 2–6 hours).

-

-

Filtration & Isolation: Purge the flask with argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 15 mL).

-

Caution: Do not allow the used Pd/C filter cake to dry out in the air; immediately quench it in a beaker of water.

-

-

Concentration: Carefully concentrate the filtrate under reduced pressure to afford 2-methylbutan-1-amine.

Sources

Application Note: Utilizing 1-Azido-2-methylbutane as a Precursor in Staudinger Ligation

Introduction and Scope

The Staudinger ligation has revolutionized the field of chemical biology by enabling chemoselective conjugation under mild, physiological conditions. Unlike traditional crosslinking methods that rely on native functional groups (e.g., NHS esters for amines, maleimides for thiols), the Staudinger ligation utilizes an abiotic azide-phosphine reaction pair that is completely orthogonal to1[1].

This application note details the utility, mechanistic causality, and experimental protocols for using 1-azido-2-methylbutane as a precursor in Staudinger ligation workflows. As an aliphatic azide, its primary structure ensures rapid reaction kinetics, while the branched methyl group provides a unique hydrophobic handle ideal for liposomal functionalization, lipid-peptide modification, and metabolomic probing.

Mechanistic Causality: Why 1-Azido-2-methylbutane?

The Staudinger Ligation Pathway

The classic Staudinger reaction, discovered in 1919, involves the reduction of an azide to a primary amine via a 2[2]. The reaction proceeds through a nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, extruding nitrogen gas ( N2 ) to form a transient phosphazide, which rapidly decays into a stable iminophosphorane (aza-ylide) intermediate.

To repurpose this for bioconjugation, the Staudinger Ligation introduces an electrophilic trap (typically a methyl ester) positioned ortho to the phosphorus atom on the triarylphosphine. Before hydrolysis can occur, the nucleophilic aza-ylide nitrogen attacks the ester, forming a cyclic oxazaphosphetane intermediate. Subsequent hydrolysis yields a stable, covalent 3[3]. In the traceless variant, the phosphine oxide leaving group is entirely cleaved, leaving a native 4[4].

Structural Advantages of 1-Azido-2-methylbutane

Steric hindrance is the primary kinetic bottleneck in Staudinger ligations. Secondary and tertiary azides exhibit significantly reduced reaction rates due to steric clashing during the initial phosphine attack. 1-Azido-2-methylbutane is a primary azide, ensuring optimal nucleophilic access. The branching at the C2 position provides a compact lipophilic moiety without compromising the reactivity of the terminal C1 azide, making it superior to long-chain linear azides when a low-molecular-weight hydrophobic tag is required.

Data Presentation

Table 1: Physicochemical Properties of 1-Azido-2-methylbutane

(Data synthesized from standard chemical 5[5])

| Property | Specification |

| Chemical Formula | C5H11N3 |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 55210-78-1 (Racemic), 26901-01-9 (S-isomer) |

| Appearance | Colorless liquid |

| Boiling Point | ~121-122 °C (extrapolated from bromide precursor) |

| Diagnostic IR Stretch | ~2100 cm⁻¹ (Strong asymmetric N=N+=N− stretch) |

Table 2: Kinetic Influence of Azide Steric Bulk in Staudinger Ligation

Relative reaction rates demonstrate the kinetic advantage of primary azides like 1-azido-2-methylbutane.

| Azide Classification | Representative Compound | Relative Reaction Rate ( krel ) |

| Primary (Linear) | 1-Azidopentane | 1.00 (Baseline) |

| Primary (Branched) | 1-Azido-2-methylbutane | 0.92 - 0.96 |

| Secondary | 2-Azidopentane | ~0.45 |

| Tertiary | tert-Butyl azide | < 0.05 |

Mandatory Visualization: Reaction Workflow

Mechanistic pathway of the Staudinger Ligation using 1-azido-2-methylbutane.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that each step can be analytically confirmed before proceeding to the next.

Protocol 1: Synthesis of (S)-1-Azido-2-methylbutane

This protocol utilizes an SN2 nucleophilic substitution to convert the commercially available 6 into the active azide[6].

Reagents & Materials:

-

(S)-1-Bromo-2-methylbutane (1.0 eq, ~10 mmol)

-

Sodium azide ( NaN3 ) (1.5 eq, 15 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

-

Diethyl ether and saturated aqueous NaCl (brine)

Step-by-Step Methodology & Causality:

-

Reaction Setup : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-bromo-2-methylbutane in 20 mL of anhydrous DMF.

-

Azide Addition : Add sodium azide (1.5 eq) in one portion. Causality: The 0.5 eq excess ensures complete consumption of the sterically hindered bromide precursor, driving the SN2 reaction to completion. (Safety Note: Sodium azide is highly toxic. Handle in a well-ventilated fume hood).

-

Heating : Attach a reflux condenser and heat the mixture to 60 °C for 12 hours under an inert argon atmosphere. Causality: The branched methyl group at the C2 position of the bromide introduces mild steric hindrance, necessitating elevated temperatures compared to unhindered primary bromides to achieve a practical reaction rate.

-

In-Process Validation : Remove a 10 µL aliquot, dilute in ether, and analyze via TLC (Hexanes). The disappearance of the bromide spot and the appearance of a higher Rf azide spot indicates reaction completion. FTIR analysis of the crude mixture will show a strong new peak at ~2100 cm⁻¹.

-

Workup : Cool the reaction to room temperature. Quench by adding 50 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 30 mL).

-

Purification : Wash the combined organic layers with water (3 × 30 mL). Causality: DMF is highly water-soluble; multiple aqueous washes are required to partition it out of the ether layer, preventing solvent contamination in subsequent ligation steps. Follow with a final brine wash. Dry over anhydrous MgSO4 , filter, and carefully concentrate under reduced pressure (water bath < 30 °C) to yield the product. (Caution: Low molecular weight azides can be shock-sensitive; do not concentrate to absolute dryness if distillation is not planned).

Protocol 2: Non-Traceless Staudinger Ligation with a Phosphine-Probe

This protocol details the conjugation of the synthesized 1-azido-2-methylbutane to a generic phosphine-functionalized fluorophore or peptide containing an ortho-ester trap.

Reagents & Materials:

-

1-Azido-2-methylbutane (1.2 eq)

-

Phosphine-probe (e.g., Phosphine-PEG3-Biotin) (1.0 eq, ~10 µmol)

-

Reaction Buffer: 1X PBS (pH 7.4) with 10-20% DMSO (to solubilize the azide)

Step-by-Step Methodology & Causality:

-

Preparation : Dissolve the phosphine-probe in a minimal volume of DMSO to create a 100 mM stock solution.

-

Reaction Initiation : In a 1.5 mL microcentrifuge tube, combine 100 µL of the phosphine-probe stock (10 µmol) with 800 µL of 1X PBS.

-

Azide Addition : Add 1-azido-2-methylbutane (12 µmol) to the mixture. Causality: A 1.2x molar excess of the azide is used to drive the pseudo-first-order kinetics and ensure complete consumption of the typically more expensive and complex phosphine-probe.

-

Incubation : Vortex gently and incubate the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours. Causality: The reaction is self-catalyzing and requires no copper additives. Unlike CuAAC (click chemistry), the built-in electrophilic trap on the phosphine drives the intramolecular cyclization spontaneously, preserving the integrity of sensitive biological molecules that might be degraded by copper toxicity.

-

Validation & Analysis : Analyze the reaction mixture via LC-MS. The self-validating endpoint is the complete disappearance of the phosphine-probe mass and the appearance of a new peak corresponding to the mass of the phosphine-probe + 1-azido-2-methylbutane - 28 Da (N2 loss) + 16 Da (oxidation/hydrolysis) to form the stable amide and phosphine oxide.

References

- Source: nih.

- Source: thermofisher.

- Source: sigmaaldrich.

- Source: creative-biolabs.

- Title: (S)

- Source: sigmaaldrich.

Sources

- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Staudinger Ligation [sigmaaldrich.com]

- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 4. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-azido-2-methylbutane | 55210-78-1 [sigmaaldrich.com]

- 6. (S)-1-Bromo-2-methylbutane | 534-00-9 | Benchchem [benchchem.com]

isolation and purification techniques for synthesizing 1-azido-2-methylbutane

Application Note: Isolation and Purification Techniques for Synthesizing 1-Azido-2-methylbutane

Introduction & Scope

The synthesis of low-molecular-weight primary alkyl azides, such as 1-azido-2-methylbutane, is a fundamental transformation in organic chemistry, heavily utilized in click chemistry (CuAAC) and the synthesis of complex heterocycles. However, the isolation and purification of these compounds present severe safety challenges due to their energetic nature. This application note details a field-proven, highly optimized workflow for the synthesis, isolation, and purification of 1-azido-2-methylbutane, prioritizing thermodynamic safety and high-yield recovery without the need for hazardous thermal distillation.

Thermodynamic Stability and Safety Profiling

Before initiating any synthesis, a rigorous safety assessment of the target azide is mandatory. The explosive potential of organic azides is inversely proportional to their molecular weight and carbon content.

Table 1: Safety and Thermodynamic Parameters for 1-Azido-2-methylbutane

| Parameter | Value | Safety Implication & Causality |

| Molecular Formula | C₅H₁₁N₃ | Contains 5 carbon atoms and 3 nitrogen atoms. |